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molecular formula C7H7BrO B105401 3-Bromobenzyl alcohol CAS No. 15852-73-0

3-Bromobenzyl alcohol

Cat. No. B105401
M. Wt: 187.03 g/mol
InChI Key: FSWNRRSWFBXQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067408B2

Procedure details

To a solution of 3-bromobenzaldehyde (114.8 g, 620.4 mmol) in EtOH (650 mL), NaBH4 (7.1 g, 186.1 mmol) was added in several portions at 25° C. Then the mixture was stirred for 1 h at room temperature. The reaction was quenched with water (200 mL). After removing EtOH, the residue was dissolved in AcOEt (500 mL), and filtered. The filter was washed with water (150 mL), brine (150 mL), and dried over Na2SO4. After removing the solvent, 115.8 g of the title compound was obtained (Yield: 99.8%).
Quantity
114.8 g
Type
reactant
Reaction Step One
Name
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Yield
99.8%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[BH4-].[Na+]>CCO>[Br:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:7]=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
114.8 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1
Name
Quantity
7.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
650 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the mixture was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (200 mL)
CUSTOM
Type
CUSTOM
Details
After removing EtOH
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in AcOEt (500 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter was washed with water (150 mL), brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removing the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 115.8 g
YIELD: PERCENTYIELD 99.8%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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